molecular formula C13H12F3N3O B12241909 4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine

4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine

Cat. No.: B12241909
M. Wt: 283.25 g/mol
InChI Key: DFGUAGBMIGOOHM-UHFFFAOYSA-N
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Description

4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine is an organic compound that belongs to the class of pyrimidines. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrimidine ring via a methylamine linkage. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via a nucleophilic aromatic substitution reaction using a suitable trifluoromethoxy reagent.

    Methylation: The final step involves the methylation of the amine group using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-4-(trifluoromethoxy)aniline
  • 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine

Uniqueness

4-methyl-N-{[2-(trifluoromethoxy)phenyl]methyl}pyrimidin-2-amine is unique due to its specific structural features, such as the presence of both a pyrimidine ring and a trifluoromethoxy group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H12F3N3O

Molecular Weight

283.25 g/mol

IUPAC Name

4-methyl-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H12F3N3O/c1-9-6-7-17-12(19-9)18-8-10-4-2-3-5-11(10)20-13(14,15)16/h2-7H,8H2,1H3,(H,17,18,19)

InChI Key

DFGUAGBMIGOOHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)NCC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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